molecular formula C20H16N4O3 B10989129 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10989129
M. Wt: 360.4 g/mol
InChI Key: ZWYCYQVSNCOXQC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzodioxin moiety with a triazolopyrimidine core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin intermediate, which is then coupled with a triazolopyrimidine precursor under specific conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the benzodioxin or triazolopyrimidine rings to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is investigated for its potential as a pharmacophore. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and triazolopyrimidine moieties can bind to active sites, altering the function of these targets. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its combined structural features of benzodioxin and triazolopyrimidine. This unique combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H16N4O3/c1-25-14-8-6-13(7-9-14)15-10-11-21-20-22-19(23-24(15)20)18-12-26-16-4-2-3-5-17(16)27-18/h2-11,18H,12H2,1H3

InChI Key

ZWYCYQVSNCOXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4COC5=CC=CC=C5O4

Origin of Product

United States

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